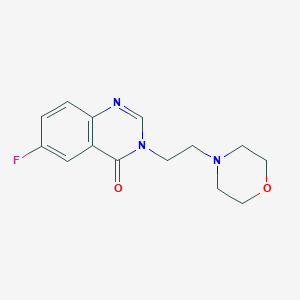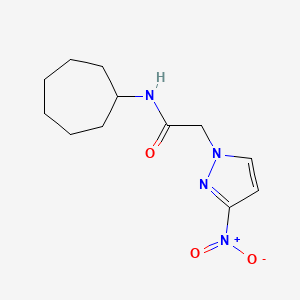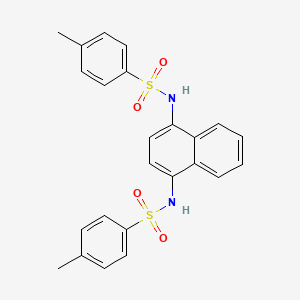
6-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one, also known as JNJ-38877605, is a chemical compound that has shown potential in various scientific research applications.
作用机制
The mechanism of action of 6-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one is not fully understood, but it has been proposed that it inhibits the activity of certain enzymes and signaling pathways that are involved in tumor growth, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in tumor cells, reduce the production of pro-inflammatory cytokines, and protect neurons from oxidative stress and neuroinflammation. However, the specific biochemical and physiological effects of this compound may vary depending on the cell type and experimental conditions.
实验室实验的优点和局限性
One advantage of using 6-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one in lab experiments is its potential to target multiple signaling pathways and cellular processes. However, its low solubility and stability may limit its use in certain experimental settings. Additionally, further studies are needed to determine the optimal concentration and duration of treatment for different cell types and experimental models.
未来方向
There are several future directions for research on 6-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one. One direction is to investigate its potential in combination with other anti-tumor or anti-inflammatory agents. Another direction is to explore its effects on other cellular processes, such as autophagy and DNA damage response. Additionally, further studies are needed to optimize its chemical structure and improve its pharmacokinetic properties for potential clinical applications.
合成方法
The synthesis of 6-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one has been described in several scientific studies. One method involves the reaction of 4-chloro-6-fluoroquinazoline with N-(2-aminoethyl)morpholine in the presence of a palladium catalyst. Another method involves the reaction of 6-fluoro-4-(3H)-quinazolinone with 2-(chloromethyl)morpholine in the presence of a base.
科学研究应用
The potential of 6-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one has been explored in various scientific research applications. One study found that this compound has anti-tumor activity in vitro and in vivo. Another study found that it has anti-inflammatory activity and can reduce the production of pro-inflammatory cytokines. Additionally, this compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
6-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2/c15-11-1-2-13-12(9-11)14(19)18(10-16-13)4-3-17-5-7-20-8-6-17/h1-2,9-10H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOHQMMZJZIKNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=NC3=C(C2=O)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenol trifluoroacetate (salt)](/img/structure/B6059330.png)

![1-(cyclopropylmethyl)-3-{[(3,5-difluorobenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6059344.png)
![1-[(2Z)-2-fluoro-3-phenyl-2-propenoyl]-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6059351.png)
![2-butyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzoxazole](/img/structure/B6059355.png)
![4-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B6059358.png)
![N-cyclobutyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6059372.png)
![5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide](/img/structure/B6059380.png)
![N-(2,5-dichlorophenyl)-4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B6059384.png)



![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B6059420.png)
![(3-chlorophenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone](/img/structure/B6059427.png)